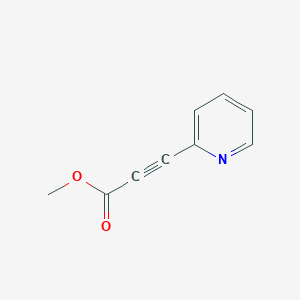

Methyl 3-(2-Pyridyl)propiolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(2-Pyridyl)propiolate: is an organic compound with the molecular formula C9H7NO2 . It is a derivative of pyridine and is characterized by the presence of a propiolate group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-(2-Pyridyl)propiolate can be synthesized through a multi-step process involving the reaction of 2-ethynylpyridine with carbon dioxide and iodomethane . The reaction typically involves the use of cesium fluoride and trimethylsilylacetylene in dimethyl sulfoxide at 30°C for 20 hours, followed by the addition of methyl iodide in dimethyl sulfoxide at 30°C for 5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Des Réactions Chimiques

Thermal [4+2] Cycloadditions

| Entry | Alkyne | Product Yield | Conditions | Source |

|---|---|---|---|---|

| 3a | Methyl 3-(2-pyridyl)propiolate | 34% | Toluene, 110°C, 18 hr |

This reaction is complicated by competitive alkyne decomposition, observed via ¹H NMR analysis .

Michael Additions

The acetylene group acts as a Michael acceptor. For example, reactions with amines yield β-aminoacrylates:

| Nucleophile | Product | Key Observations | Source |

|---|---|---|---|

| Butylamine | Michael adducts (major) | Competing side reactions observed | |

| Phthalimide | Trace product | Low reactivity under PPh₃ catalysis |

Phosphine catalysts (e.g., PPh₃) promote three-component couplings with aldehydes and imides, though yields vary .

Dihydropyridine Formation

Reactions with 3,5-dimethylpyridine yield dihydropyridine derivatives:

| Reagents | Product | Conditions | Source |

|---|---|---|---|

| 3,5-Dimethylpyridine + Methyl propiolate | Methyl [1,2-dihydro-1-(trans-2-methoxycarbonylvinyl)-3,5-dimethyl-2-pyridyl]propiolate | RT, proton donors (e.g., H₂O) |

Methanol or water addition modifies the side-chain, producing methoxy- or hydroxy-substituted dihydropyridines .

Positional Isomer Effects

The 2-pyridyl substituent directs reactivity differently than 3-pyridyl analogs:

Mechanistic Insights

-

Cycloadditions : Proceed via nitrile ylide intermediates, with competing alkyne decomposition pathways .

-

Nucleophilic Additions : Phosphine initiates nucleophilic attack on the acetylene, followed by aldehyde/imide coupling .

-

Thermal Rearrangements : Baylis-Hillman adducts undergo elimination to form reactive intermediates for cyclization .

Applications De Recherche Scientifique

Organic Synthesis

Methyl 3-(2-Pyridyl)propiolate serves as a vital building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it an essential intermediate for synthesizing more complex organic molecules.

- Reactivity : The compound can undergo oxidation to form carboxylic acids and reduction to yield alkenes or alkanes. It is also involved in substitution reactions to produce various functionalized pyridine derivatives .

- Synthetic Routes : A common synthetic route involves the reaction of 2-ethynylpyridine with carbon dioxide and iodomethane in the presence of cesium fluoride and trimethylsilylacetylene in dimethyl sulfoxide at controlled temperatures.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is explored for its potential pharmaceutical applications:

- Drug Development : The compound is investigated as a precursor for developing new drugs. Its structural properties allow modifications that could lead to compounds with significant biological activity.

- Biochemical Probes : It is utilized as a probe in biochemical assays, aiding in the study of enzyme mechanisms and interactions within biological systems.

Material Science

This compound has potential applications in material science, particularly in the development of specialty chemicals and materials:

- Ligands in Catalysis : The compound can act as a ligand in catalytic processes, enhancing the efficiency of chemical reactions without being consumed.

- Organic Electronics : Research is ongoing into its use as a component in organic electronics, where its properties may contribute to the development of new electronic materials.

Case Studies and Research Findings

Numerous studies have highlighted the practical applications of this compound:

Mécanisme D'action

The mechanism of action of Methyl 3-(2-Pyridyl)propiolate involves its interaction with various molecular targets and pathways. The compound’s propiolate group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions, which can be used in catalysis and material science .

Comparaison Avec Des Composés Similaires

- Methyl 3-(3-Pyridyl)propiolate

- Methyl 3-(4-Pyridyl)propiolate

- Ethyl 3-(2-Pyridyl)propiolate

Comparison: Methyl 3-(2-Pyridyl)propiolate is unique due to the position of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Activité Biologique

Methyl 3-(2-pyridyl)propiolate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to present a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity, as shown in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in cancer therapeutics .

Case Studies

- Case Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound was administered in vitro and demonstrated a significant reduction in bacterial load compared to controls, highlighting its potential as an alternative treatment option .

- Case Study on Anticancer Effects : Another investigation focused on the effects of this compound on tumor growth in xenograft models. Results indicated that treatment with this compound resulted in a marked decrease in tumor size after four weeks, supporting its role as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For antimicrobial effects, it is believed to disrupt bacterial cell membranes, leading to cell lysis. For anticancer activity, it may modulate pathways involved in apoptosis and inhibit key enzymes necessary for cancer cell proliferation .

Propriétés

IUPAC Name |

methyl 3-pyridin-2-ylprop-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFHTWMHKXJIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.